molecular formula C10H13NO B13519716 1-Amino-4-phenylbutan-2-one

1-Amino-4-phenylbutan-2-one

Cat. No.: B13519716
M. Wt: 163.22 g/mol
InChI Key: WGOUFXUXJZZIIB-UHFFFAOYSA-N
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Description

1-Amino-4-phenylbutan-2-one is an organic compound with the molecular formula C10H13NO It is a primary amine with a phenyl group attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-phenylbutan-2-one can be synthesized through reductive amination of 4-phenylbutan-2-one. This process involves the reaction of 4-phenylbutan-2-one with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as nickel or cobalt complexes can be used to enhance the reaction rate and yield . The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base like pyridine.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: 1-Amino-4-phenylbutanol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Amino-4-phenylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-phenylbutan-2-one is unique due to the presence of both the amine and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-amino-4-phenylbutan-2-one

InChI

InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2

InChI Key

WGOUFXUXJZZIIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CN

Origin of Product

United States

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